NVS-CECR2-1 was developed by the Structural Genomics Consortium in collaboration with Novartis. It belongs to a class of compounds known as bromodomain inhibitors, which are designed to disrupt protein-protein interactions mediated by acetylated lysines on histones and non-histone proteins . The CECR2 protein itself is implicated in various cellular processes, including chromatin remodeling and DNA damage response, making it a significant target for therapeutic intervention .
The synthesis of NVS-CECR2-1 involves sophisticated organic chemistry techniques, primarily utilizing solid-phase peptide synthesis and microwave-assisted methodologies. This approach allows for the rapid assembly of complex molecules while ensuring high purity levels through reverse-phase high-performance liquid chromatography purification .
The compound's development included iterative cycles of design, synthesis, and biological testing to optimize its potency and selectivity against CECR2. Initial lead compounds were identified through high-throughput screening of triazolophthalazine derivatives, which demonstrated varying degrees of selectivity across different bromodomains .
NVS-CECR2-1's molecular structure features distinct functional groups that facilitate its binding to the CECR2 bromodomain. The specific arrangement allows for effective interaction with the acetyl-lysine binding site. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into the compound's conformation and binding dynamics .
NVS-CECR2-1 undergoes specific interactions with CECR2 that can be characterized through various biochemical assays. For instance, isothermal titration calorimetry (ITC) is employed to measure the binding affinity and thermodynamic parameters associated with the interaction between NVS-CECR2-1 and CECR2. Additionally, fluorescence recovery after photobleaching (FRAP) assays can be utilized to assess the dynamic behavior of CECR2 in living cells post-treatment with NVS-CECR2-1 .
The mechanism of action of NVS-CECR2-1 involves competitive inhibition at the bromodomain of CECR2. By binding to this domain, NVS-CECR2-1 disrupts the interaction between CECR2 and acetylated histones, ultimately influencing gene expression related to chromatin remodeling and cellular responses to DNA damage . This inhibition has been shown to affect downstream signaling pathways such as NF-kB, which are critical in cancer progression.
NVS-CECR2-1 exhibits several notable physical properties:
Chemical properties include:
NVS-CECR2-1 serves as a valuable tool in scientific research for studying the role of CECR2 in epigenetic regulation and cancer biology. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: